6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane
Description
Properties
IUPAC Name |
6-benzhydryl-2-oxa-6-azaspiro[3.3]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-11-18(12-19)13-20-14-18/h1-10,17H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELLYEOACSTMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1C(C3=CC=CC=C3)C4=CC=CC=C4)COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed via a [2+2] cycloaddition reaction between an endocyclic alkene and an isocyanate, followed by reduction of the resulting β-lactam ring.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the spirocyclic core is replaced by a diphenylmethyl moiety.
Industrial Production Methods
Industrial production of 6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for the cycloaddition step and high-throughput screening of reaction conditions to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis of Bioactive Compounds
6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane is primarily recognized for its role as a synthetic intermediate in the development of bioactive compounds. Notable applications include:
- EGFR Kinase Inhibitors : The compound is utilized in the synthesis of epidermal growth factor receptor (EGFR) inhibitors, which are crucial in cancer treatment. These inhibitors target the EGFR pathway, which is often dysregulated in various cancers, making them a focus for therapeutic development .
- LRRK2 Kinase Inhibitors : It also serves as a precursor for leucine-rich repeat kinase 2 (LRRK2) inhibitors, which are being explored for their potential in treating Parkinson's disease. LRRK2 is implicated in neurodegenerative processes, and inhibiting its activity may provide therapeutic benefits .
Pharmaceutical Development
The compound's structural attributes make it a valuable candidate in pharmaceutical research and drug development:
- Novel Drug Formulations : Research has indicated that derivatives of this compound can lead to the creation of new formulations with enhanced efficacy against specific targets, particularly in oncology and neurology .
- Case Studies : Several studies have documented the synthesis and biological evaluation of compounds derived from 6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane, showcasing its effectiveness in preclinical models.
Case Studies
Mechanism of Action
The mechanism of action of 6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The spirocyclic core can mimic the structure of natural ligands, allowing it to bind to enzymes or receptors with high affinity. This binding can modulate the activity of the target protein, leading to therapeutic effects .
Comparison with Similar Compounds
Morpholine Derivatives
Morpholine is a common solubilizing group in drug design. Replacing it with 2-oxa-6-azaspiro[3.3]heptane (e.g., in gefitinib analog 10b ) reduces logD by 0.6 units while maintaining comparable aqueous solubility. However, this substitution often results in reduced potency due to altered hydrogen-bonding interactions or steric effects .
Piperidine/Piperazine Derivatives
Spirocyclic systems like 2-oxa-6-azaspiro[3.3]heptane offer advantages over piperidine/piperazine by eliminating basic nitrogen atoms, which can mitigate off-target toxicity. For example, in cyclin G-associated kinase (GAK) inhibitors, the spirocyclic analog 10j demonstrated similar efficacy to piperazine-based compounds but with improved pharmacokinetic profiles .
Spiroazetidine Derivatives
Replacing 2-oxa-6-azaspiro[3.3]heptane with smaller amines (e.g., pyrrolidine or azetidine) in M4 allosteric modulators increased potency (e.g., 13f EC50 = 3.1 μM vs. 13d EC50 > 10 μM), highlighting a trade-off between ring size and target affinity .
Physicochemical Properties
The spirocyclic framework significantly lowers lipophilicity. For instance:
- Gefitinib analog 10b : logD7.4 = 1.2 (vs. parent logD7.4 = 1.8) .
- 2-Oxa-6-azaspiro[3.3]heptane sulfonate salts : Enhanced aqueous solubility (>50 mg/mL) due to ionic character .
Table 2: Physicochemical Comparison
Biological Activity
6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block for the synthesis of various bioactive molecules, particularly in the development of inhibitors targeting specific kinases involved in cancer and neurodegenerative diseases.
The molecular formula of 6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane is with a molecular weight of 270.34 g/mol. The structure features a spirocyclic framework that is often associated with enhanced pharmacokinetic properties compared to traditional amine structures.
1. Kinase Inhibition
Recent studies have highlighted the role of 6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane as a precursor for synthesizing potent inhibitors of the epidermal growth factor receptor (EGFR) and leucine-rich repeat kinase 2 (LRRK2). These kinases are implicated in various cancers and Parkinson's disease, respectively.
- EGFR Inhibitors : Compounds derived from this spirocyclic structure have shown promising activity as irreversible EGFR inhibitors, which are crucial in cancer treatment strategies aimed at blocking aberrant signaling pathways associated with tumor growth .
- LRRK2 Inhibitors : The compound has also been utilized in the development of selective LRRK2 inhibitors, demonstrating efficacy in preclinical models for Parkinson's disease .
2. MAO-B Inhibition
Another significant biological activity associated with this compound is its inhibitory effect on monoamine oxidase B (MAO-B). This enzyme plays a critical role in the metabolism of neurotransmitters and is a target for treating neurodegenerative disorders.
- Inhibition Studies : Research indicates that derivatives of 6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane exhibit moderate to high inhibitory effects on MAO-B, with IC50 values ranging from 0.7 to 289 nM, while showing minimal activity against the MAO-A isoform .
Case Study 1: Development of EGFR Inhibitors
A recent study detailed the synthesis and biological evaluation of novel compounds based on the spirocyclic framework. These compounds were tested for their ability to inhibit EGFR signaling pathways in vitro and demonstrated significant anticancer activity, supporting their potential use as therapeutic agents in oncology .
Case Study 2: LRRK2 Inhibitor Profiling
In another investigation, researchers focused on optimizing LRRK2 inhibitors derived from 6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane. The study provided insights into structure-activity relationships (SAR) that enhance selectivity and potency against LRRK2, showing promise for future clinical applications in treating Parkinson's disease .
Data Table: Biological Activities Summary
| Compound | Target | IC50 (nM) | Activity Description |
|---|---|---|---|
| 6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane | EGFR | <100 | Potent irreversible inhibitor |
| Derivatives (various substitutions) | MAO-B | 0.7 - 289 | Moderate to high inhibition |
| LRRK2-derived compounds | LRRK2 | <50 | Selective inhibitor with therapeutic potential |
Q & A
Q. Optimization Strategy :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher yields at elevated temps |
| Solvent (DMSO:H2O) | 3:1 | Minimizes byproducts |
| Catalyst (Pd/C) | 5 mol% | Balances cost and efficiency |
Scalability challenges (e.g., exothermicity, purification) are addressed via continuous flow reactors or silica gel flash chromatography .
What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Basic
Characterization relies on:
- NMR Spectroscopy : H and C NMR identify spirocyclic connectivity and substituent positions. For example, protons on the oxa-aza ring resonate at δ 4.47–4.86 ppm .
- HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for CHBrNOS: 311.9801, observed 311.9815) .
- HPLC-PDA : Purity assessment (>98% by area normalization) and detection of polar impurities .
Advanced Tip : Use X-ray crystallography to resolve stereochemical ambiguities, as done for 4-(2-oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile .
How does the spirocyclic structure influence physicochemical properties and biological activity?
Advanced
The spirocyclic framework enhances rigidity , improving target binding specificity. Key properties include:
Q. Biological Impact :
| Structural Feature | Effect | Example |
|---|---|---|
| Diphenylmethyl group | Increases steric bulk | Enhances enzyme inhibition (e.g., EGFR, BTK) |
| Oxa-aza ring | Mimics morpholine bioisosteres | Improves metabolic stability |
What role does this compound play as a bioisostere in drug design?
Advanced
The 2-oxa-6-azaspiro[3.3]heptane moiety serves as a morpholine bioisostere , offering improved pharmacokinetics. For example:
Q. Methodology :
- Molecular docking to validate binding pose retention.
- ADMET profiling to compare bioavailability and toxicity with parent scaffolds .
How can researchers design experiments to study structure-activity relationships (SAR) for derivatives?
Advanced
SAR Workflow :
Library Synthesis : Introduce substituents (e.g., halogens, CF) at the diphenylmethyl or spirocyclic positions .
In Vitro Assays : Test against target enzymes (e.g., kinase panels) to measure IC.
Computational Analysis : Perform QSAR modeling using descriptors like polar surface area and H-bond donors .
Example : Fluorine substitution at the para position increased antibacterial activity in TBI-223 intermediates .
What computational methods predict interactions between this compound and biological targets?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Assess binding stability in enzyme active sites (e.g., Cyclin G-associated kinase) .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications .
Toolkits : Schrödinger Suite, AutoDock Vina, or GROMACS.
What purification strategies address challenges in synthesizing this compound?
Basic
Common impurities include unreacted precursors and diastereomers. Solutions:
- Flash Chromatography : Use gradients of ethyl acetate/hexanes for nonpolar impurities .
- Recrystallization : Optimize solvent pairs (e.g., CHCl/hexane) for crystalline derivatives .
- Distillation : For volatile byproducts in scalable processes .
How can enzymatic inhibition and selectivity be evaluated for this compound?
Q. Advanced
- Kinase Profiling : Use radiometric or fluorescence-based assays (e.g., Adapta™ Kinase Assay) to measure inhibition across 100+ kinases .
- Cellular Assays : Assess cytotoxicity (e.g., IC in cancer cell lines) and selectivity via CRISPR-Cas9 gene knockout of target enzymes .
- SPR (Surface Plasmon Resonance) : Determine binding kinetics (k/k) for lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
